molecular formula C19H19N3O3S B12206166 2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B12206166
M. Wt: 369.4 g/mol
InChI Key: ISMUIUYRXZTXSW-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic acid to yield the triazole ring. The final step involves the reaction of the triazole derivative with 1-phenylethanone under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and triazole rings.

    Reduction: Reduced forms of the ketone and triazole functionalities.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also exert its effects through the generation of reactive oxygen species, leading to oxidative stress in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C19H19N3O3S/c1-22-18(14-9-10-16(24-2)17(11-14)25-3)20-21-19(22)26-12-15(23)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

ISMUIUYRXZTXSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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